![molecular formula C8H16ClF2N B1485327 (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride CAS No. 2098017-24-2](/img/structure/B1485327.png)
(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16ClF2N/c1-7(6-12)4-3-5-8(7,9)10;/h3-6,12H2,1-2H3;1H
. This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, a methyl group, and a methanamine group. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Scientific Research Applications
Analytical Methodologies and Biological Activities
Analytical Characterization of Psychoactive Substances : De Paoli et al. (2013) analyzed three psychoactive arylcyclohexylamines, providing a method for their determination in biological matrices. Such methodologies might be relevant for studying the pharmacokinetics of "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" in biological systems (De Paoli et al., 2013).
Synthesis and Biological Activity : Aghekyan et al. (2013) and others have focused on synthesizing new derivatives of related compounds and evaluating their biological activity. This research is crucial for understanding the potential therapeutic applications of new chemical entities (Aghekyan et al., 2013).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity : Basu et al. (2014) synthesized iron(III) complexes that showed unprecedented photocytotoxicity in red light to various cell lines by apoptosis, generating reactive oxygen species. This study highlights the potential use of related chemical structures in photodynamic therapy and cellular imaging (Basu et al., 2014).
Drug Synthesis and Characterization
- Improved Industrial Synthesis of Pharmaceuticals : Vukics et al. (2002) reported on the improved industrial synthesis of sertraline hydrochloride, demonstrating the importance of novel synthetic routes for pharmaceutical manufacturing. The research on "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" could similarly contribute to the development of new synthesis pathways for related compounds (Vukics et al., 2002).
Material Science and Catalysis
- Selective Solvent Interactions : Gerig (2005) investigated selective solvent interactions in fluorous reaction systems, which could inform the solvent selection and reaction conditions for the synthesis or application of "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" in chemical reactions or material science applications (Gerig, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2,2-difluoro-1-methylcyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(6-11)4-2-3-5-8(7,9)10;/h2-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPHBIECQXLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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